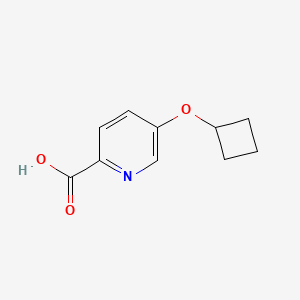

5-Cyclobutoxypyridine-2-carboxylic acid

Descripción

5-Cyclobutoxypyridine-2-carboxylic acid is a pyridine-based compound featuring a cyclobutoxy substituent at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring. This structure combines the aromatic properties of pyridine with the steric and electronic effects of the cyclobutyl ether and carboxylic acid functional groups.

Propiedades

IUPAC Name |

5-cyclobutyloxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)9-5-4-8(6-11-9)14-7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGMBJVFIALGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutoxypyridine-2-carboxylic acid can be achieved through several methods, including:

Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of a primary alcohol or aldehyde precursor to form the carboxylic acid group.

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.

Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid.

Industrial Production Methods

Industrial production of 5-Cyclobutoxypyridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclobutoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield alcohols or other reduced forms.

Aplicaciones Científicas De Investigación

5-Cyclobutoxypyridine-2-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological processes and as a tool to investigate the function of specific enzymes and pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Cyclobutoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Key Structural Differences

| Compound Name | Molecular Formula (Inferred) | Substituents (Position) | Functional Groups |

|---|---|---|---|

| 5-Cyclobutoxypyridine-2-carboxylic acid | C₁₁H₁₁NO₃ | Cyclobutoxy (5), Carboxylic acid (2) | Ether, Carboxylic acid |

| 3-Chloro-5-(trifluoromethyl)pyrid-2-yl hydrazine | C₇H₆ClF₃N₃ | Chloro (3), Trifluoromethyl (5), Hydrazine (2) | Halogen, CF₃, Hydrazine |

Notes:

Commercial Availability and Pricing (Based on CymitQuimica Data)

| Compound Name | Available Quantities | Price (1g) | Reference Code |

|---|---|---|---|

| 5-Cyclobutoxypyridine-2-carboxylic acid | 1g | "To inquire" | 10-F214440 |

| 3-Chloro-5-(trifluoromethyl)pyrid-2-yl hydrazine | 1g, 5g, 10g, etc. | €50.00 (1g) | 10-F004557 |

Observations:

- The trifluoromethyl-containing analog is priced at €50.00 for 1g, suggesting higher commercial demand or synthesis complexity compared to the target compound, which lacks listed pricing .

- Both compounds are offered in small quantities, typical of research-grade chemicals.

Limitations and Recommendations

- Data Gaps : The provided evidence lacks experimental data (e.g., solubility, stability, bioactivity) for both compounds. Further studies from peer-reviewed journals or patents are required for a robust comparison.

- Source Diversity : All data derive from a single supplier (CymitQuimica). Cross-referencing with databases like PubChem or Reaxys is advised to validate claims.

- Synthetic Challenges : The cyclobutoxy group’s strain may complicate synthesis, whereas trifluoromethyl groups often require specialized fluorination techniques.

Commercial listings highlight availability but underscore the need for deeper mechanistic and pharmacological investigations.

Actividad Biológica

5-Cyclobutoxypyridine-2-carboxylic acid is a compound of increasing interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

5-Cyclobutoxypyridine-2-carboxylic acid features a cyclobutane ring attached to a pyridine core with a carboxylic acid functional group. The unique structure contributes to its lipophilicity, which is essential for cellular penetration and biological activity.

The biological activity of 5-cyclobutoxypyridine-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with various receptors, modulating signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that 5-cyclobutoxypyridine-2-carboxylic acid exhibits significant antimicrobial properties. A study comparing various pyridine derivatives found that compounds with carboxyl groups generally showed enhanced antimicrobial activity. The presence of the carboxyl group in the structure likely contributes to this increased efficacy by facilitating metal ion chelation, which is critical for antimicrobial action .

Cytotoxicity

The compound's cytotoxic potential has been evaluated against several cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the specific pathways involved. The inhibition of key proteins involved in cell cycle regulation has been observed, indicating potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial effectiveness of various pyridine derivatives, including 5-cyclobutoxypyridine-2-carboxylic acid. Results indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-Cyclobutoxypyridine-2-carboxylic acid | 10 | Staphylococcus aureus |

| 5-Cyclobutoxypyridine-2-carboxylic acid | 20 | Escherichia coli |

| Control (Standard Antibiotic) | 5 | Staphylococcus aureus |

This study highlights the potential of this compound as a lead for developing new antimicrobial agents .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that 5-cyclobutoxypyridine-2-carboxylic acid can reduce cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 15 µM and 25 µM, respectively. Flow cytometry analysis revealed that treated cells exhibited increased annexin V binding, indicating apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 25 | Cell cycle arrest at G1 phase |

These findings suggest that further optimization of the compound could enhance its anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyclobutoxypyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step functionalization of pyridine derivatives. A plausible route includes:

Cyclobutoxy Group Introduction : React pyridine-2-carboxylic acid with cyclobutanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the cyclobutoxy group at position 5 .

Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during cyclobutoxylation to avoid side reactions, followed by hydrolysis to regenerate the acid .

- Critical Factors : Solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield and purity. For example, polar aprotic solvents enhance nucleophilic substitution efficiency .

Q. How can researchers validate the structural integrity of 5-Cyclobutoxypyridine-2-carboxylic acid post-synthesis?

- Characterization Techniques :

- NMR Spectroscopy : H NMR should show a cyclobutyl multiplet (δ 1.6–2.4 ppm) and pyridine protons (δ 8.0–8.8 ppm). C NMR confirms the carboxylic acid carbon at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]+ calculated for CHNO: 194.0817) .

- IR Spectroscopy : A strong O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm^{-1) confirm the carboxylic acid group .

Q. What safety precautions are essential when handling 5-Cyclobutoxypyridine-2-carboxylic acid in the lab?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent degradation. Avoid prolonged storage due to potential hydrolysis of the cyclobutoxy group .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via regulated chemical waste protocols .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 5-Cyclobutoxypyridine-2-carboxylic acid?

- Approach :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., cyclobutoxylation) to identify transition states and energy barriers. This predicts optimal catalysts (e.g., Pd vs. Cu) and solvent effects .

- Molecular Dynamics (MD) : Simulate steric effects of the cyclobutyl group on reaction kinetics to refine temperature/pressure conditions .

Q. How do substituent electronic effects influence the reactivity of 5-Cyclobutoxypyridine-2-carboxylic acid in cross-coupling reactions?

- Case Study :

- Electron-Withdrawing Groups (EWGs) : The carboxylic acid at position 2 deactivates the pyridine ring, reducing electrophilic substitution at position 4.

- Steric Effects : The bulky cyclobutoxy group at position 5 hinders nucleophilic attack, favoring meta-directed reactions.

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under varying pH (4–7) to assess regioselectivity. Monitor yields and byproducts via HPLC .

Q. What statistical methods resolve contradictions in stability data for 5-Cyclobutoxypyridine-2-carboxylic acid under different storage conditions?

- Data Analysis :

- Accelerated Stability Testing : Use Arrhenius modeling (40–60°C, 75% humidity) to extrapolate degradation rates at 25°C.

- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to correlate degradation products (e.g., pyridine-2-carboxylic acid) with temperature/humidity variables .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Expected Signal(s) | Reference |

|---|---|---|

| H NMR (400 MHz, DMSO-d6) | δ 8.6 (d, 1H, pyridine-H), δ 4.5 (m, 1H, cyclobutyl-OCH), δ 1.6–2.4 (m, 4H, cyclobutyl) | |

| HRMS (ESI+) | [M+H]+: 194.0817 (CHNO) |

Table 2 : Stability Study Design

| Condition | Temperature | Humidity | Duration | Key Degradation Marker |

|---|---|---|---|---|

| Accelerated Aging | 40°C | 75% | 4 weeks | Pyridine-2-carboxylic acid (HPLC) |

| Long-Term Storage | 25°C | 60% | 12 months | Loss of cyclobutoxy group (NMR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.